molecular formula C12H12Cl2N2OS B2389661 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol CAS No. 2580221-30-1

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol

Cat. No. B2389661
M. Wt: 303.2
InChI Key: BCWZQUYEBZQWMY-UHFFFAOYSA-N
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Description

The compound “3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol” is a urate-lowering agent that suppresses uric acid reabsorption through the selective inhibition of urate transporter 1 (URAT1) in the proximal renal tubules . It was first approved in Japan in 2020 for the treatment of hyperuricemia .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.21 . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

The compound has potential for future research and development due to its urate-lowering properties. It could be studied further for its effects on hyperuricemia and potentially other related conditions .

properties

IUPAC Name

3-[[2-(2,5-dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c13-11-10(16-12(14)18-11)4-5-15-7-8-2-1-3-9(17)6-8/h1-3,6,15,17H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZQUYEBZQWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNCCC2=C(SC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol

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